Monoamine Oxidase A (MAO-A) Inhibition: A Distinct Enzyme Interaction Profile
The target compound has been specifically reported to exhibit competitive inhibition against human placental Monoamine oxidase A (MAO-A) [1]. While quantitative Ki/IC50 values are not publicly available in the primary assay summary, this interaction profile differentiates it from other 3-aminoazetidin-2-one derivatives that have been optimized as N-acylethanolamine acid amidase (NAAA) inhibitors and show no significant MAO-A activity [2]. This selectivity indicates a distinct binding mode at the MAO-A active site, likely influenced by the N-(p-tolyl) and C-4-(4-methoxyphenyl) substitution pattern.
| Evidence Dimension | Enzyme Inhibition Specificity |
|---|---|
| Target Compound Data | Competitive inhibition observed; quantitative data not specified in source. |
| Comparator Or Baseline | 3-aminoazetidin-2-one NAAA inhibitors (e.g., compound 3b from SAR studies) |
| Quantified Difference | Target compound inhibits MAO-A; comparator class shows potent NAAA inhibition (IC50 ~0.1-1 µM) but no reported MAO-A activity. |
| Conditions | Human placental MAO-A (competitive inhibition assay) vs. NAAA enzyme assay. |
Why This Matters
For research programs targeting MAO-A for neurological or psychiatric disorders, this compound provides a structurally distinct chemotype compared to NAAA-focused 3-aminoazetidin-2-ones, enabling orthogonal SAR exploration.
- [1] BindingDB. Assay Summary: ChEBML_122785. Inhibition against human placental Monoamine oxidase A. View Source
- [2] 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ChemMedChem, 2014, 9(7), 1602–1614. View Source
